N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide, also known as MBC, is a benzimidazole derivative that has gained significant attention in the field of medical research due to its potential therapeutic properties. MBC has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide involves the inhibition of tubulin polymerization, which is necessary for cell division. N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit tubulin polymerization, N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide has been shown to induce oxidative stress and activate various signaling pathways in cancer cells. N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide has also been shown to have anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This could potentially lead to fewer side effects and a more targeted approach to cancer treatment. However, one limitation of using N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide in lab experiments is its relatively low solubility in water, which could make it difficult to administer in vivo.
Future Directions
There are a number of future directions for research involving N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide. One potential avenue of research is the development of more soluble derivatives of N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide, which could potentially increase its effectiveness in vivo. Another potential area of research is the use of N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide in combination with other drugs, which could potentially enhance its therapeutic properties. Additionally, further studies are needed to better understand the mechanism of action of N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide and its potential use in the treatment of other diseases, such as inflammatory disorders.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide involves the reaction of 3-methoxyaniline with o-phenylenediamine in the presence of phosphorus oxychloride. The resulting compound is then reacted with 2-amino-5-methylthiazole to yield N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide.
Scientific Research Applications
N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide has been studied for its potential use in the treatment of cancer. Research has shown that N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent the spread of cancer to other parts of the body.
properties
IUPAC Name |
N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-12-4-2-3-11(8-12)18-15(19)10-5-6-13-14(7-10)17-9-16-13/h2-9H,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUWJTGNOFMZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)N=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3H-benzimidazole-5-carboxamide |
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